Tris(2,2,3,3-tetrafluoropropyl)phosphate
Overview
Description
Tris(2,2,3,3-tetrafluoropropyl)phosphate is a chemical compound with the molecular formula C9H9F12O4P. It is a colorless to slightly yellow liquid known for its high chemical stability and low surface tension. This compound is primarily used in various industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2,2,3,3-tetrafluoropropyl)phosphate can be synthesized through the reaction of phosphoric acid with 2,2,3,3-tetrafluoropropanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tris(2,2,3,3-tetrafluoropropyl)phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can participate in substitution reactions where one or more of its fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution Reactions: Reagents like halogens or nucleophiles are typically employed under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphoric acid derivatives, while substitution reactions can produce a range of substituted phosphates .
Scientific Research Applications
Tris(2,2,3,3-tetrafluoropropyl)phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: It is widely used as a flame retardant, plasticizer, and lubricant in various industrial processes
Mechanism of Action
The mechanism of action of tris(2,2,3,3-tetrafluoropropyl)phosphate involves its interaction with specific molecular targets and pathways. It can act as a flame retardant by interfering with the combustion process, thereby reducing the flammability of materials. In biological systems, it may interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2,3,3,3-pentafluoropropyl)phosphate
- Tris(2,2,3,3-tetrafluoropropyl)phosphite
Uniqueness
Tris(2,2,3,3-tetrafluoropropyl)phosphate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of high stability and low surface tension, making it suitable for specialized applications .
Properties
IUPAC Name |
tris(2,2,3,3-tetrafluoropropyl) phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F12O4P/c10-4(11)7(16,17)1-23-26(22,24-2-8(18,19)5(12)13)25-3-9(20,21)6(14)15/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQXAGZTJRSUJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OP(=O)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F12O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
563-10-0 | |
Record name | 1-Propanol, 2,2,3,3-tetrafluoro-, phosphate (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=563-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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